molecular formula C10H16N2O2S B2894863 Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 2248324-35-6

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B2894863
CAS RN: 2248324-35-6
M. Wt: 228.31
InChI Key: BQRXCOXECBVPMT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and plants. Specifically, it is thought to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids and nucleotides.
Biochemical and Physiological Effects:
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have potent antimicrobial and antifungal properties, as well as the ability to inhibit the growth of certain plant species. In addition, it has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate in laboratory experiments is its potent antimicrobial and antifungal properties. This makes it an ideal candidate for use in studies involving the growth and survival of microorganisms and fungi. However, one of the main limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are a number of future directions for the study of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases, including bacterial and fungal infections. In addition, there is also potential for the development of new pesticides and herbicides that are more effective and environmentally friendly than current options. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of tert-butyl acetoacetate with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with acetic anhydride to form Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate.

Scientific Research Applications

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent antimicrobial and antifungal properties. In addition, it has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.

properties

IUPAC Name

tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-7-6-15-9(11-4)12-7/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRXCOXECBVPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CSC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

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